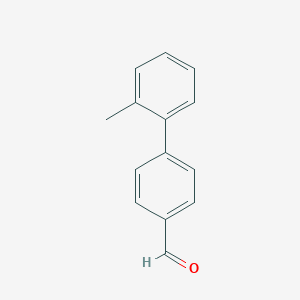

4-(2-Methylphenyl)benzaldehyde

Descripción general

Descripción

“4-(2-Methylphenyl)benzaldehyde” is a chemical compound with the molecular formula C15H14O . It is a solid substance .

Synthesis Analysis

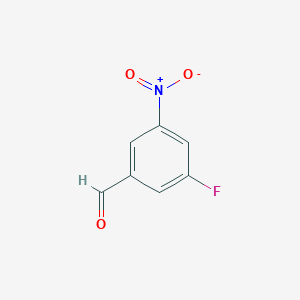

The synthesis of similar compounds has been described in the literature. For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was achieved in two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .

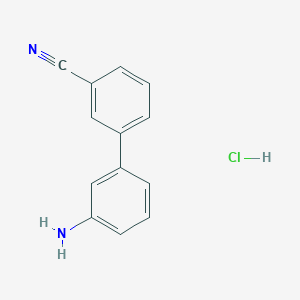

Molecular Structure Analysis

The molecular structure of “4-(2-Methylphenyl)benzaldehyde” can be represented by the InChI code: 1S/C15H14O2/c1-12-4-2-3-5-14 (12)11-17-15-8-6-13 (10-16)7-9-15/h2-10H,11H2,1H3 .

Physical And Chemical Properties Analysis

“4-(2-Methylphenyl)benzaldehyde” has a molecular weight of 226.27 . It is a solid substance with a melting point of 72 - 74°C . The compound has a density of 1.1±0.1 g/cm³ .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(2-Methylphenyl)benzaldehyde: is a valuable intermediate in organic synthesis. Its aldehyde group is highly reactive and can be used to form various chemical bonds, making it a versatile building block for constructing complex organic molecules . For example, it can undergo condensation reactions to form Schiff bases, which are useful in synthesizing pharmaceuticals and fine chemicals.

Pharmaceutical Research

In pharmaceutical research, 2’-Methyl-biphenyl-4-carbaldehyde is used to synthesize various drug precursors. One notable application is in the synthesis of Losartan , an angiotensin II receptor antagonist used to treat high blood pressure . The compound’s ability to act as a starting material for such crucial medications highlights its importance in medicinal chemistry.

Material Science

This compound plays a role in the development of new materials. Its biphenyl structure can be incorporated into polymers to enhance their thermal stability and mechanical properties. This makes it a candidate for creating advanced materials for use in high-performance applications .

Analytical Chemistry

4-(2-Methylphenyl)benzaldehyde: can be used as a derivatization agent in analytical chemistry. It reacts with various functional groups, allowing for the detection and quantification of substances in complex mixtures through techniques like high-performance liquid chromatography (HPLC) .

Agrochemical Synthesis

The compound is also used in the synthesis of agrochemicals. Its chemical structure can be modified to produce compounds with pesticidal or herbicidal activity, contributing to the development of new agricultural products .

Flavor and Fragrance Industry

Due to its aromatic properties, 2’-Methyl-biphenyl-4-carbaldehyde can be used in the flavor and fragrance industry. It can impart a distinct scent to perfumes and can be used as a flavoring agent in food products .

Dye and Pigment Production

The compound’s structure allows it to be used in the production of dyes and pigments. It can be chemically transformed into various colorants for textiles, inks, and plastics, providing a wide range of hues .

Ligand Potency Studies

In biological studies, derivatives of 4-(2-Methylphenyl)benzaldehyde are used to evaluate the effects of common chemical substituents on ligand potency. This helps in understanding the interaction between drugs and their targets at the molecular level .

Safety and Hazards

Direcciones Futuras

While specific future directions for “4-(2-Methylphenyl)benzaldehyde” are not mentioned in the search results, research into benzaldehyde derivatives is ongoing. For instance, the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as a promoter has been described, providing an environmentally friendly path for the production of benzaldehyde .

Mecanismo De Acción

Target of Action

This compound is structurally similar to other benzaldehydes, which have been shown to interact with various biological targets

Mode of Action

Benzaldehydes are known to undergo nucleophilic substitution reactions at the benzylic position . This suggests that 4-(2-Methylphenyl)benzaldehyde may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Benzaldehydes are known to participate in various biochemical reactions, suggesting that 4-(2-methylphenyl)benzaldehyde may also be involved in multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

The compound’s molecular weight (19624 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Similar compounds have been shown to have antimicrobial activity , suggesting that 4-(2-Methylphenyl)benzaldehyde may also have antimicrobial effects.

Action Environment

The action, efficacy, and stability of 4-(2-Methylphenyl)benzaldehyde may be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment. Additionally, the presence of other molecules could influence its interactions with its targets .

Propiedades

IUPAC Name |

4-(2-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERVRULEZPWOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362695 | |

| Record name | 4-(2-Methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylphenyl)benzaldehyde | |

CAS RN |

108934-21-0 | |

| Record name | 2′-Methyl[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108934-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)